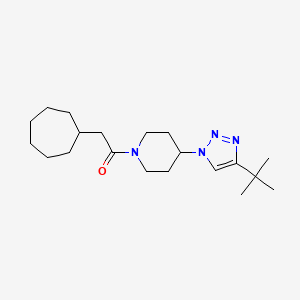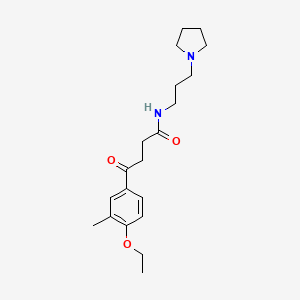
4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. It was developed by Takeda Pharmaceuticals and is currently in clinical trials for the treatment of lymphoma and other types of cancer.
作用機序
The mechanism of action of 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine involves the inhibition of BTK, which is a key player in the B-cell receptor (BCR) signaling pathway. BCR signaling is essential for the survival and proliferation of B-cells, which are the cells that give rise to lymphoma and other types of cancer. By inhibiting BTK, this compound can disrupt BCR signaling and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical studies. It can induce apoptosis in cancer cells and inhibit tumor growth in animal models of lymphoma and other types of cancer. This compound has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
実験室実験の利点と制限
One of the advantages of 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine is its high selectivity for BTK. This makes it a potentially safer and more effective alternative to other BTK inhibitors, which can have off-target effects and cause toxicity. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in clinical settings.
将来の方向性
There are several future directions for the research on 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine. One direction is to further investigate its potential use in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Another direction is to develop more potent and selective BTK inhibitors based on the structure of this compound. Finally, the clinical trials of this compound are ongoing, and the results of these trials will provide important information on its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its high selectivity for BTK makes it a potentially safer and more effective alternative to other BTK inhibitors. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential clinical applications.
合成法
The synthesis of 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine involves a multi-step process that starts with the reaction of tert-butyl azidoacetate with cycloheptylacetyl chloride to produce the intermediate compound. This intermediate compound is then reacted with piperidine to form the final product, this compound.
科学的研究の応用
4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine has been extensively studied for its potential use in the treatment of lymphoma and other types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
特性
IUPAC Name |
1-[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-2-cycloheptylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O/c1-20(2,3)18-15-24(22-21-18)17-10-12-23(13-11-17)19(25)14-16-8-6-4-5-7-9-16/h15-17H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSDHWQNUIQHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN(N=N1)C2CCN(CC2)C(=O)CC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-acetyl-1H-indol-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]butanamide](/img/structure/B5906769.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B5906776.png)
![2-[2-methyl-3-({[1-(4-methylpyridin-2-yl)propyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5906792.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amine](/img/structure/B5906802.png)
![5-acetyl-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5906807.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[4-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B5906814.png)
![methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate](/img/structure/B5906816.png)
![2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5906821.png)
![N-[(3,5-dichloropyridin-4-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B5906822.png)



![(2-furylmethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}(2-morpholin-4-ylethyl)amine](/img/structure/B5906849.png)
![3,6-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine](/img/structure/B5906852.png)
